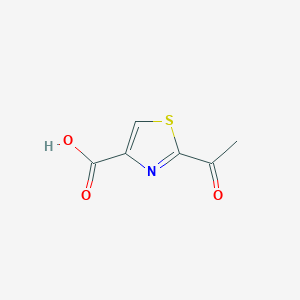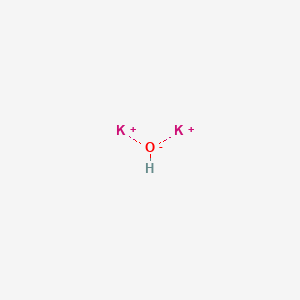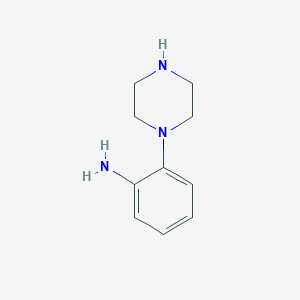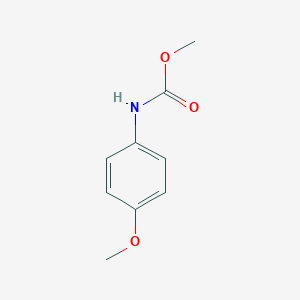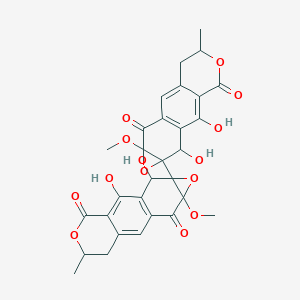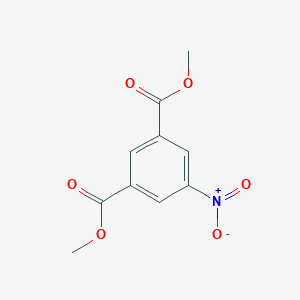
Tin, isotope of mass 123
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin is a chemical element with the symbol Sn and atomic number 50. It is a silvery-white metal that is malleable, ductile, and highly crystalline. Tin has two stable isotopes, tin-118 and tin-120, and 10 radioactive isotopes, including tin-123. Tin-123 is an isotope with a half-life of 119 days, which makes it useful in scientific research applications.
作用机制
Tin-123 emits positrons, which are positively charged particles that interact with electrons in the body. When a positron collides with an electron, they annihilate each other, releasing two gamma rays in opposite directions. These gamma rays can be detected by a PET scanner, which creates a 3D image of the distribution of the tracer in the body.
生化和生理效应
Tin-123 is a relatively safe tracer to use in PET imaging studies. It has a short half-life, which means that it decays quickly and does not accumulate in the body. The radiation dose from tin-123 is also low, which reduces the risk of radiation exposure to patients.
实验室实验的优点和局限性
Tin-123 has several advantages for use in lab experiments. It is a highly specific tracer, which means that it can target specific tissues or biochemical pathways in the body. It is also relatively easy to produce and purify, which makes it a cost-effective option for research studies. However, tin-123 has a short half-life, which limits the time available for experiments and requires careful planning and coordination.
未来方向
There are several future directions for the use of tin-123 in scientific research. One area of interest is the development of new radiopharmaceuticals for PET imaging studies. Tin-123 could be used as a tracer for these new compounds, which could have applications in cancer diagnosis and treatment. Another area of interest is the use of tin-123 in preclinical studies to investigate the pharmacokinetics and biodistribution of new drugs. Finally, there is potential for the development of new imaging techniques that use tin-123 as a tracer, such as dual-tracer PET imaging studies.
合成方法
Tin-123 can be produced through the irradiation of natural tellurium targets with neutrons. The resulting tin-123 is then separated from the target material using chemical separation techniques.
科学研究应用
Tin-123 has a range of scientific research applications due to its unique properties. It is commonly used in nuclear medicine, specifically in positron emission tomography (PET) imaging. PET imaging is a non-invasive diagnostic tool that allows doctors to visualize the metabolic activity of tissues in the body. Tin-123 is used as a tracer in PET imaging to track the biodistribution and pharmacokinetics of drugs.
属性
CAS 编号 |
14683-07-9 |
|---|---|
产品名称 |
Tin, isotope of mass 123 |
分子式 |
Sn |
分子量 |
122.90573 g/mol |
IUPAC 名称 |
tin-123 |
InChI |
InChI=1S/Sn/i1+4 |
InChI 键 |
ATJFFYVFTNAWJD-RNFDNDRNSA-N |
手性 SMILES |
[123Sn] |
SMILES |
[Sn] |
规范 SMILES |
[Sn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



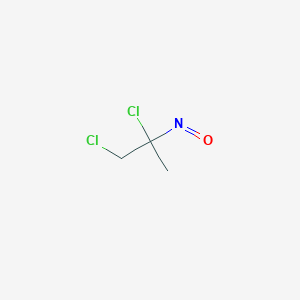
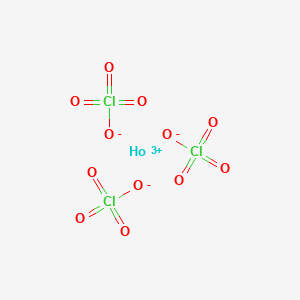
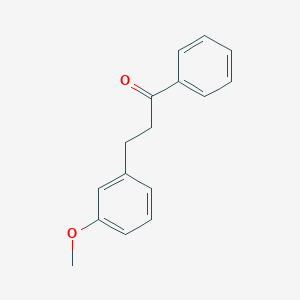
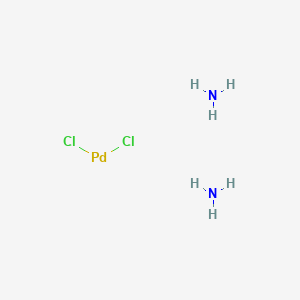
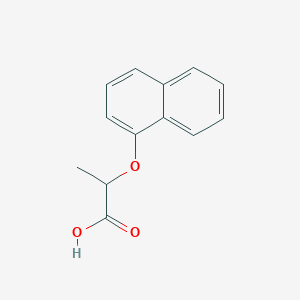
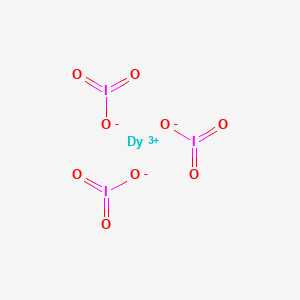
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
